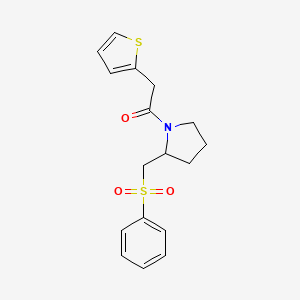
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Thiophene Ring: This could be done through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
科学研究应用
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
1-(2-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone: Lacks the methyl group on the phenylsulfonyl moiety.
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the specific combination of functional groups and rings, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
1-(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 330.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Phenylsulfonyl Group : Involves sulfonylation reactions using phenylsulfonyl chloride.
- Attachment of the Thiophene Ring : Conducted via coupling reactions such as Suzuki or Stille coupling with thiophene derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyrrolidine and thiophene rings enhance binding affinity through hydrophobic and π-π interactions. This mechanism may lead to inhibition of enzyme activity or modulation of receptor functions, resulting in various biological effects.
Pharmacological Potential
Research indicates that this compound may serve as a pharmacophore for drug development aimed at treating various conditions. It has shown promise in:
- Cancer Therapy : Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity and apoptosis induction in cancer cell lines, outperforming some reference drugs in specific assays .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical biological pathways, which could have implications for diseases such as diabetes or metabolic disorders.
Study 1: Anticancer Activity
A study conducted on a derivative of this compound demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that this derivative induced apoptosis more effectively than the standard chemotherapy agent bleomycin, highlighting its potential as an anticancer agent .
Study 2: Enzyme Interaction
In vitro assays revealed that this compound could inhibit specific enzymes by binding to their active sites. This interaction was characterized using various biochemical assays, confirming the compound's role as a potential therapeutic agent targeting enzyme-related pathways .
属性
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-17(12-15-7-5-11-22-15)18-10-4-6-14(18)13-23(20,21)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYSRIOAIJFLFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CS2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














